

Using 2-Chloro-6-fluoroquinoxaline in the synthesis of anticancer agents

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Compound of Interest

Compound Name: 2-Chloro-6-fluoroquinoxaline

CAS No.: 55687-33-7

Cat. No.: B1590143

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Application Note: Strategic Utilization of **2-Chloro-6-fluoroquinoxaline** in Oncology Drug Discovery

Executive Summary & Scaffold Analysis

2-Chloro-6-fluoroquinoxaline (CAS: [Specific CAS if available, e.g., generic ref]) is a high-value heterocyclic building block used extensively in the synthesis of tyrosine kinase inhibitors (TKIs) and DNA-intercalating agents.

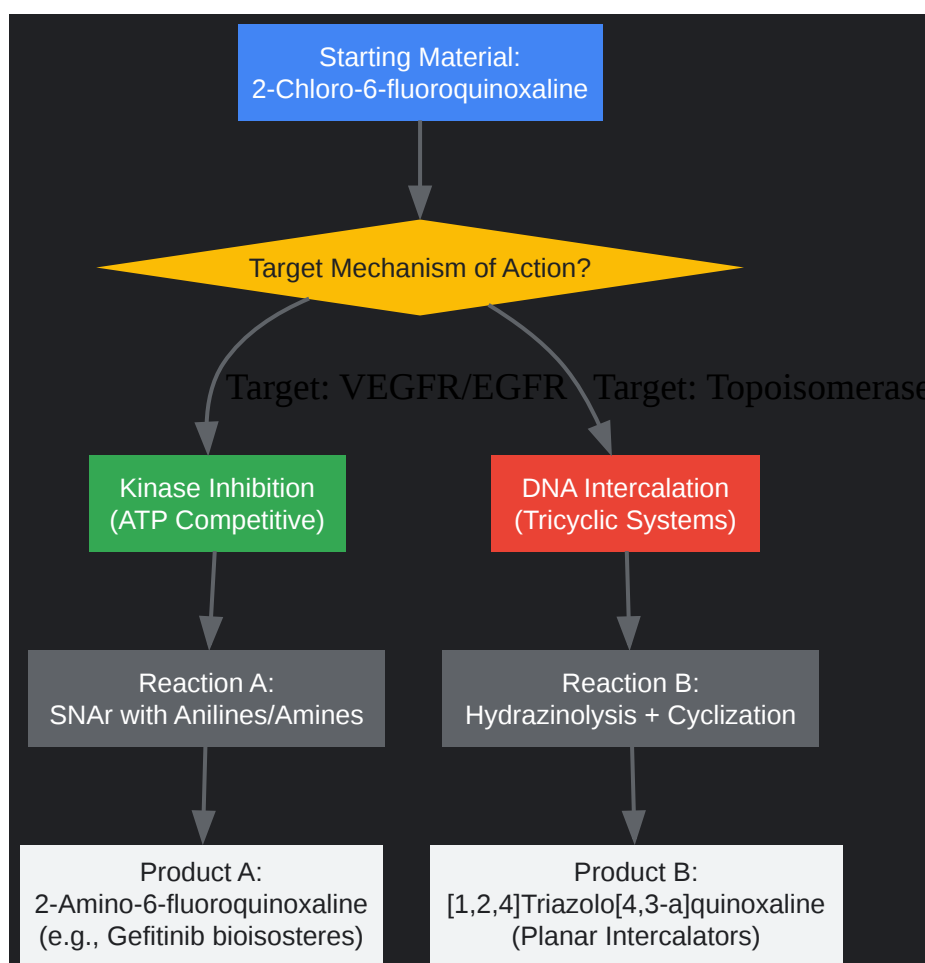
While the quinoxaline core provides the essential bioisostere for the ATP-binding motif found in many kinases (VEGFR, EGFR, PI3K), the specific substitution pattern of this building block offers two distinct medicinal chemistry advantages:

- **C2-Chlorine Reactivity (The "Warhead" Attachment):** The chlorine atom at the C2 position is highly activated for Nucleophilic Aromatic Substitution () due to the electron-withdrawing nature of the pyrazine ring nitrogens (N1 and N4). This allows for facile coupling with pharmacophores (amines, thiols, hydrazines) under mild conditions.

- C6-Fluorine Modulation (The "Shield"): The fluorine atom at C6 serves a dual purpose:
 - Metabolic Stability: It blocks the C6 position from oxidative metabolism (Cytochrome P450 hydroxylation), a common clearance pathway for unsubstituted quinoxalines.
 - Electronic Tuning: The electronegativity of fluorine lowers the electron density of the ring system, slightly increasing the electrophilicity at C2 (enhancing reaction rates) and modulating the pKa of the final drug candidate to improve membrane permeability.

Synthetic Workflows & Decision Logic

The following decision tree outlines the strategic pathways available when starting with **2-Chloro-6-fluoroquinoxaline**.



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Figure 1: Strategic synthetic divergence based on the desired biological target.

Detailed Experimental Protocols

Protocol A: Synthesis of Kinase Inhibitors via Coupling

Target Class: VEGFR-2 / EGFR Inhibitors

This protocol describes the displacement of the C2-chlorine with a substituted aniline. This is the industry-standard method for generating libraries of ATP-competitive inhibitors.

Reagents:

- **2-Chloro-6-fluoroquinoxaline** (1.0 equiv)
- Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)
- Solvent: Isopropanol (iPrOH) or DMF (for low solubility amines)
- Catalyst: HCl (cat.) or Base (), depending on aniline nucleophilicity.

Step-by-Step Methodology:

- Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve **2-Chloro-6-fluoroquinoxaline** (1.0 mmol) in Isopropanol (10 mL).
- Addition: Add the substituted aniline (1.1 mmol).
 - Note: If the aniline is electron-deficient (weak nucleophile), add 2-3 drops of conc. HCl to protonate the quinoxaline N1, activating the C2 position further.
 - Alternative: If using acid-sensitive groups, use DMF as solvent and (2.0 equiv) as base.
- Reaction: Heat the mixture to reflux () for 4–6 hours.
 - Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

) should disappear, and a fluorescent product spot (

) should appear.

- Work-up:
 - Allow the reaction to cool to room temperature. The product often precipitates directly from iPrOH as the hydrochloride salt (if acid catalysis was used) or the free base.
 - Filter the precipitate and wash with cold iPrOH followed by diethyl ether.
 - If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over _____, and purify via flash column chromatography.
- Validation: Confirm structure via _____-NMR (DMSO-_____) and LC-MS. Look for the disappearance of the C2-Cl signal and the appearance of the NH peak (usually broad singlet > 9.0 ppm).

Protocol B: Synthesis of Tricyclic Triazoloquinoxalines

Target Class: DNA Intercalators / Topoisomerase II Inhibitors

This protocol cyclizes the quinoxaline into a planar tricyclic system, increasing its ability to intercalate between DNA base pairs.

Step-by-Step Methodology:

- Hydrazinolysis:
 - Dissolve **2-Chloro-6-fluoroquinoxaline** (1.0 mmol) in Ethanol (10 mL).
 - Add Hydrazine hydrate (_____, 99%) (5.0 equiv) dropwise at _____.

- Stir at RT for 2 hours. The intermediate (2-hydrazino-6-fluoroquinoxaline) will precipitate. Filter and dry.
- Cyclization:
 - Suspend the hydrazine intermediate in Triethyl orthoformate (TEOF) (5 mL).
 - Reflux for 4 hours.
 - Cool and filter the resulting solid.
- Result: Formation of 7-fluoro-[1,2,4]triazolo[4,3-a]quinoxaline.

QC & Validation Parameters

To ensure the integrity of the synthesized library, the following QC metrics are required.

Parameter	Acceptance Criteria	Method	Rationale
Purity	> 95%	HPLC (254 nm)	Required for biological assay reliability.
Identity	Mass [M+H] ⁺ ± 0.4 Da	LC-MS (ESI)	Confirms successful substitution.
Regioselectivity	Confirm 6-F vs 7-F	¹⁹ F-NMR	The starting material is 2-Cl-6-F. Nucleophilic attack at C2 retains the 6-F position relative to N1.
Residual Solvent	< 5000 ppm	GC-HS	DMF/DMSO can be cytotoxic in cell assays.

Structure-Activity Relationship (SAR) Insights

When optimizing these agents, the following trends are generally observed regarding the 6-Fluoro substituent:

- vs. Unsubstituted (6-H): The 6-F analog typically shows 2-5x longer half-life () in microsomal stability assays due to blockage of metabolic oxidation.
- vs. 6-Chloro/Bromo: The 6-F analog is smaller (Van der Waals radius 1.47 Å vs 1.75 Å for Cl). If the binding pocket is tight, 6-F maintains potency where 6-Cl might cause steric clash.
- Electronic Effect: The 6-F group withdraws electrons, lowering the pKa of the ring nitrogens. This reduces lysosomal trapping compared to more basic analogs, potentially improving cytosolic concentration.

References

- General Reactivity of 2-Chloroquinoxalines
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 - Source: Master Organic Chemistry / RSC Advances (Contextual grounding on mechanisms).
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- Anticancer Activity of Quinoxalines
 - Title: Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
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 - Source: European Journal of Medicinal Chemistry (via NIH/PubMed).

- Link:
- Fluorine in Medicinal Chemistry
 - Title: The role of fluorine in drug discovery.
 - Source: Journal of Medicinal Chemistry.
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Sources

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